1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

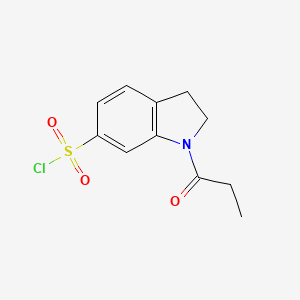

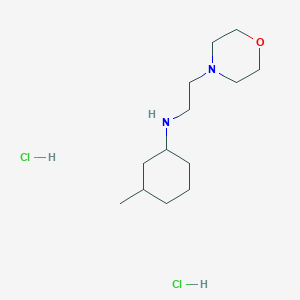

“1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1315366-35-8 . It has a molecular weight of 273.74 and its molecular formula is C11H12ClNO3S .

Molecular Structure Analysis

The InChI code for “1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is 1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” include a molecular weight of 273.74 and a molecular formula of C11H12ClNO3S . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Efficient Sulfonation and Selective Functional Group Transformations

The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been optimized, showcasing a clean and straightforward protocol for direct synthesis. This approach allows for the production of sulfonamide derivatives by reacting with nitrogen nucleophiles, demonstrating the compound's utility in synthesizing diverse chemical entities (Janosik et al., 2006).

Iodine-Catalyzed Sulfenylation

A metal- and base-free sulfenylation protocol employing aryl-/alkyl sulfonyl chlorides has been developed, yielding high to excellent yields of indole 3-sulfenylether molecules. This methodology underscores the versatility of sulfonyl chlorides in chemical syntheses, offering a pathway to synthesize sterically and electronically diverse compounds (Kumaraswamy et al., 2015).

Novel Synthesis Approaches

Research into the organic sulfur mechanisms has introduced new preparative and reactive pathways for hydroxyalkanesulfonyl chlorides, revealing intricate reaction dynamics and potential applications in developing novel synthetic routes and materials (King & Hillhouse, 1983).

Electrooxidative Sulfonylation

A novel method for the electrochemical α-sulfonylation of 1H-indole with arenesulfinates has been explored under metal-free conditions. This process facilitates the synthesis of indolyl aryl sulfones, showcasing the potential of electrochemical methods in sustainable and efficient chemical synthesis (Feng et al., 2017).

Green Catalysis in Synthesis

Utilizing nicotinic acid functionalized chlorosulfonic acid as a catalyst, a green methodology for synthesizing bis(2-methyl-1H-indole) derivatives has been developed. This approach highlights the importance of environmentally friendly catalysts in organic synthesis, contributing to the reduction of hazardous waste and improving reaction efficiencies (Hosseinzadeh & Mokhtary, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

1-propanoyl-2,3-dihydroindole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-2-11(14)13-6-5-8-3-4-9(7-10(8)13)17(12,15)16/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITHMKQIOWXCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propanoyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2608250.png)

![9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608251.png)

![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)

![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)